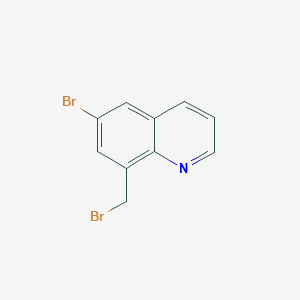

6-Bromo-8-(bromomethyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a multitude of organic molecules. nih.govresearchgate.net Its unique electronic properties and the ability to undergo various chemical transformations make it a privileged structure in medicinal chemistry and materials science. researchgate.netnih.gov The presence of the nitrogen atom imparts a degree of polarity and allows for hydrogen bonding, while the aromatic system provides a rigid framework. This combination of features enables quinoline derivatives to interact with a wide range of biological targets. nih.govnih.gov Consequently, the quinoline nucleus is found in numerous natural alkaloids, such as quinine (B1679958) and quinidine, and serves as a fundamental building block for the synthesis of new therapeutic agents. researchgate.net The versatility of the quinoline ring system allows for the introduction of various functional groups at different positions, leading to a vast library of derivatives with diverse chemical and physical properties. nih.govresearchgate.net

Overview of Halogenated Quinolines in Synthetic Methodologies

The introduction of halogen atoms onto the quinoline scaffold significantly enhances its utility in organic synthesis. Halogenated quinolines are key intermediates, acting as versatile precursors for the construction of more complex molecules through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. nih.gov The position and nature of the halogen atom can influence the reactivity of the quinoline ring, directing subsequent functionalization to specific sites. rsc.org For instance, the presence of a bromine atom, as seen in many bromoquinoline derivatives, provides a reactive handle for the introduction of carbon, nitrogen, or oxygen-based substituents. chemicalbook.com Furthermore, halogenation can modulate the electronic properties of the quinoline system, which can be a critical factor in the design of materials with specific optical or electronic characteristics. nih.gov The development of efficient and regioselective methods for the halogenation of quinolines is an active area of research, aiming to provide access to a wider array of functionalized building blocks. rsc.org

Contextualizing 6-Bromo-8-(bromomethyl)quinoline within Quinoline Chemistry

This compound is a disubstituted quinoline that possesses two reactive bromine atoms at distinct positions, making it a particularly interesting building block for organic synthesis. The bromine atom at the 6-position on the benzene ring and the bromomethyl group at the 8-position on the pyridine ring offer orthogonal reactivity. This allows for selective and sequential transformations, providing a pathway to highly functionalized quinoline derivatives. The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution, while the bromo group on the aromatic ring is amenable to a variety of metal-catalyzed cross-coupling reactions. This dual reactivity positions this compound as a valuable intermediate for the synthesis of a diverse range of complex molecules with potential applications in various fields of chemical research.

Chemical and Physical Properties of this compound

The utility of a chemical compound in synthesis is intrinsically linked to its physical and chemical properties. A comprehensive understanding of these characteristics is crucial for its handling, reaction optimization, and purification.

| Property | Value |

| Molecular Formula | C10H7Br2N scbt.com |

| Molecular Weight | 300.98 g/mol scbt.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents like ethanol (B145695) and chloroform (B151607). quinoline-thiophene.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-(bromomethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZCLFKANGIDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926207-02-5 | |

| Record name | 6-bromo-8-(bromomethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of 6 Bromo 8 Bromomethyl Quinoline

Reactivity of the Bromine Atom on the Quinoline (B57606) Ring

The bromine atom at the 6-position of the quinoline ring is subject to reactions typical of aryl halides. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring system.

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for the bromine atom on the quinoline ring. In general, for SNAr to occur, the aromatic ring must be substituted with strong electron-withdrawing groups. The electronegativity of the bromine atom can alter the electron cloud density, making the carbon to which it is attached susceptible to attack by a nucleophile. quinoline-thiophene.com The presence of the nitrogen atom in the quinoline ring also influences the electron distribution and can facilitate nucleophilic attack, particularly at positions ortho and para to it.

For a nucleophilic aromatic substitution to proceed, a strong nucleophile is typically required to displace the halide. youtube.com The reaction generally follows an addition-elimination mechanism. youtube.com In the context of quinoline derivatives, studies have shown that similar haloquinolines can undergo nucleophilic substitution. For instance, 4,6-dichloro-quinoline derivatives have been shown to react with nucleophiles like 4-aminophenol, where the chlorine at the 4-position is selectively substituted.

The bromine atom on the quinoline ring is well-suited for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org This reaction is highly effective for forming carbon-carbon bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Numerous studies have demonstrated the successful application of Suzuki-Miyaura coupling to various bromoquinolines. researchgate.netrsc.orgnih.gov For example, 6-bromoquinolines have been coupled with a variety of arylboronic acids to produce 6-arylquinolines in high yields. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate. libretexts.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoquinolines

| Bromoquinoline Derivative | Boronic Acid/Ester | Catalyst System | Base | Product | Yield | Reference |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | Na₂CO₃ | 6-Phenyl-1,2,3,4-tetrahydroquinoline | High | researchgate.net |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | Na₂CO₃ | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | High | researchgate.net |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | Not specified | Arylated anilines | Good to excellent | nih.gov |

The Heck reaction is another important palladium-catalyzed method for C-C bond formation, specifically for the vinylation of aryl halides. organic-chemistry.org This reaction couples an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org While aryl iodides are generally more reactive, aryl bromides are also effective substrates. beilstein-journals.org The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and then β-hydride elimination to release the product and regenerate the catalyst. A variety of palladium catalysts, including those with phosphine ligands and N-heterocyclic carbene (NHC) ligands, have been developed to improve the efficiency and scope of the Heck reaction. organic-chemistry.org

Sonogashira Coupling: This reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is a powerful tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org Bromoquinolines are suitable substrates for Sonogashira coupling. For instance, various bromoindole derivatives have been successfully coupled with a range of alkynes using palladium catalysts. researchgate.net The reaction conditions generally involve a palladium source (like Pd(PPh₃)₄), a copper salt (like CuI), and an amine base (like triethylamine). organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Aryl bromides are common electrophilic partners in Stille couplings. wikipedia.org The reaction proceeds through a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Derivatization for Complex Molecular Architecture

Cyclization Reactions Involving Bromine and Bromomethyl Sites

The presence of both an aryl bromide and a bromomethyl group on the same quinoline framework opens up possibilities for intramolecular cyclization reactions to form novel tricyclic and tetracyclic systems. These reactions can be designed to proceed through the simultaneous or sequential involvement of both bromine functionalities.

One plausible approach involves the reaction of 6-bromo-8-(bromomethyl)quinoline with a binucleophile, leading to a tandem substitution and cyclization cascade. For instance, reaction with a diamine, such as ethylenediamine, could initially involve the more reactive bromomethyl group to form an intermediate aminoethyl-substituted quinoline. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) of the C-6 bromine by the terminal amino group would lead to the formation of a fused six-membered diazocine ring. The feasibility of such SNAr reactions on bromoquinolines is often enhanced by the presence of activating groups or through metal catalysis.

Another potential cyclization strategy involves the use of organometallic intermediates. For example, lithiation of the C-6 bromine followed by intramolecular quenching with the bromomethyl group could, in principle, lead to a strained cyclobutene-fused quinoline. However, the stability of such a product would be a significant consideration. A more likely outcome of such an intermediate would be intermolecular reactions or decomposition.

A more viable approach for creating a new carbocyclic ring involves a reductive coupling of the two bromine atoms. This could potentially be achieved using a low-valent titanium reagent (McMurry reaction) or other suitable reducing agents, which would lead to the formation of a five-membered ring fused to the quinoline core.

The following table outlines hypothetical cyclization reactions starting from this compound based on known reactivity patterns of similar compounds.

| Reactant | Proposed Product | Reaction Type |

| Ethylenediamine | Dihydro-1H-pyrazino[1,2,3-de]quinoline | Tandem Nucleophilic Substitution |

| Sodium Sulfide | Dihydro-1H-thieno[3,4-c]quinoline | Intramolecular Cyclization |

| Malononitrile (with base) | 6-Bromo-8-(dicyanomethyl)quinoline followed by intramolecular cyclization | Sequential Substitution and Cyclization |

Annulation Strategies for Fused Heterocyclic Systems

Annulation, the construction of a new ring onto an existing one, represents a powerful strategy for the synthesis of complex polycyclic aromatic systems. This compound is an ideal substrate for such transformations, allowing for the stepwise or concerted formation of new heterocyclic rings.

One of the most common annulation strategies involves the reaction of the bromomethyl group with a suitable nucleophile to introduce a side chain, which can then undergo cyclization onto the quinoline ring. For example, reaction with salicylaldehyde (B1680747) in the presence of a base would yield an ether intermediate. Subsequent intramolecular aldol-type condensation could lead to the formation of a furan-fused quinoline system.

Alternatively, the C-6 bromine can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce a substituent that can subsequently react with the bromomethyl group. For instance, a Suzuki coupling with 2-formylphenylboronic acid would introduce an aldehyde at the C-6 position. This aldehyde can then undergo an intramolecular Wittig reaction with a phosphonium (B103445) ylide generated from the bromomethyl group, leading to the formation of a fused six-membered ring.

The synthesis of nitrogen-containing fused systems is also a promising avenue. Reaction of this compound with a suitable nitrogen-based dinucleophile can lead to the formation of various heterocyclic rings. For example, reaction with 2-aminopyridine (B139424) could proceed via initial N-alkylation at the pyridine (B92270) nitrogen by the bromomethyl group, followed by an intramolecular palladium-catalyzed Buchwald-Hartwig amination to form a fused diazocine ring system.

Below is a table summarizing potential annulation strategies for the synthesis of fused heterocyclic systems from this compound.

| Reagent(s) | Intermediate | Fused Heterocycle | Annulation Type |

| 1. Salicylaldehyde, K₂CO₃; 2. Acid or Base | 8-((2-formylphenoxy)methyl)-6-bromoquinoline | Furo[3,2-g]quinoline derivative | O-Alkylation and Intramolecular Cyclization |

| 1. 2-Formylphenylboronic acid, Pd catalyst; 2. PPh₃, then base | 6-(2-Formylphenyl)-8-(bromomethyl)quinoline | Benzo[c]phenanthridine derivative | Suzuki Coupling and Intramolecular Wittig Reaction |

| 2-Aminothiophenol | 8-((2-aminophenyl)thiomethyl)-6-bromoquinoline | Dihydrobenzo[b]thieno[3,2-g]quinoline | S-Alkylation and Intramolecular Cyclization |

| Hydrazine | 8-(Hydrazinylmethyl)-6-bromoquinoline | Pyridazino[4,5-g]quinoline derivative | N-Alkylation and Intramolecular Cyclization |

Synthesis of Polyfunctionalized Quinoline Derivatives

The differential reactivity of the two bromine atoms in this compound allows for the selective introduction of a variety of functional groups, leading to the synthesis of polyfunctionalized quinoline derivatives. The benzylic bromide of the bromomethyl group is significantly more reactive towards nucleophilic substitution than the aryl bromide at the C-6 position under non-catalyzed conditions. This difference in reactivity can be exploited for the sequential functionalization of the molecule.

For instance, the bromomethyl group can be readily converted into other functional groups such as alcohols, ethers, amines, and thiols through reaction with appropriate nucleophiles. The resulting 6-bromo-8-(substituted methyl)quinoline can then undergo a second functionalization at the C-6 position. The C-6 bromine can be substituted via nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group introduced at a neighboring position, or more commonly, through transition metal-catalyzed cross-coupling reactions. researchgate.net

A potential synthetic strategy for polyfunctionalization involves the nitration of the quinoline ring. The introduction of a nitro group can activate the adjacent bromo group for nucleophilic substitution. researchgate.net For example, nitration of this compound could potentially lead to 6-bromo-5-nitro-8-(bromomethyl)quinoline or 6-bromo-7-nitro-8-(bromomethyl)quinoline. The bromine at C-6 in these nitro-derivatives would be more susceptible to nucleophilic attack by amines or alkoxides.

The following table provides examples of the synthesis of polyfunctionalized quinoline derivatives starting from this compound, based on established chemical transformations.

| Reagent(s) | Intermediate Product | Final Product | Reaction Type |

| 1. NaN₃; 2. PPh₃, H₂O | 8-(Azidomethyl)-6-bromoquinoline | 8-(Aminomethyl)-6-bromoquinoline | Nucleophilic Substitution, Staudinger Reduction |

| 1. KCN; 2. H₃O⁺ | 6-Bromo-8-quinolineacetonitrile | 6-Bromo-8-quinolineacetic acid | Nucleophilic Substitution, Hydrolysis |

| 1. Morpholine; 2. Phenylboronic acid, Pd catalyst | 4-((6-Bromoquinolin-8-yl)methyl)morpholine | 4-((6-Phenylquinolin-8-yl)methyl)morpholine | Nucleophilic Substitution, Suzuki Coupling |

| 1. HNO₃, H₂SO₄; 2. Piperidine | 6-Bromo-8-(bromomethyl)-5-nitroquinoline | 5-(Piperidin-1-yl)-8-(bromomethyl)quinoline | Nitration, Nucleophilic Aromatic Substitution |

Applications of 6 Bromo 8 Bromomethyl Quinoline As a Synthetic Building Block

Precursor in the Synthesis of Substituted Quinoline (B57606) Frameworks

The primary application of 6-Bromo-8-(bromomethyl)quinoline is in the synthesis of various 8-substituted quinoline derivatives. The carbon-bromine bond in the bromomethyl group is highly susceptible to cleavage by a wide range of nucleophiles in standard S_N2 reactions. This allows for the straightforward introduction of oxygen, nitrogen, sulfur, and carbon-based substituents at the 8-position of the quinoline ring system.

For instance, reaction with alkoxides or phenoxides yields the corresponding ether derivatives, while reaction with amines provides access to a variety of secondary and tertiary amino-methyl quinolines. Thiolates can be used to form thioethers. A particularly useful transformation is the reaction with sodium azide (B81097) to produce 8-(azidomethyl)-6-bromoquinoline. This azide intermediate is a versatile precursor itself, capable of undergoing "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazole-linked quinoline structures. nih.gov This specific reaction highlights the utility of the bromomethyl group in creating more complex heterocyclic systems.

The general synthetic pathway for these substitutions can be summarized as follows:

Table 1: Synthesis of Substituted Quinolines via Nucleophilic Substitution

| Nucleophile (Nu:⁻) | Reagent Example | Resulting Functional Group at C-8 | Product Class |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Azidomethylquinoline |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Quinolinylacetonitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH | Quinolinylmethanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ | Alkoxymethylquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh | Arylthiomethylquinoline |

| Amine | Ammonia (NH₃), Piperidine | -CH₂NH₂, -CH₂N(C₅H₁₀) | Aminomethylquinoline |

This reactivity allows chemists to append a wide variety of molecular fragments to the quinoline core, tailoring the properties of the final molecule for applications in medicinal chemistry and materials science.

Intermediate in the Construction of Diverse Heterocyclic Systems

Beyond simple substitution, this compound is an excellent starting material for building more complex, fused, or linked heterocyclic systems. The bromomethyl group can act as an anchor to construct new rings onto the quinoline framework.

One prominent example is the synthesis of quinoline-coupled triazoles. The initial conversion of this compound to its corresponding azide, 8-(azidomethyl)-6-bromoquinoline, creates a key intermediate. This azide can then react with various alkynes in a copper-catalyzed cycloaddition reaction to yield 1,2,3-triazole rings. nih.gov This method effectively links the quinoline scaffold to other molecular units through a stable heterocyclic linker.

Furthermore, reactions with bifunctional nucleophiles can lead to the formation of new fused ring systems. For example, reacting the bromomethyl group with a nucleophile that contains a second reactive site could initiate a subsequent intramolecular cyclization, leading to novel polycyclic aromatic systems incorporating the quinoline structure.

Role in the Synthesis of Quaternary Nitrogen Compounds

The 8-bromomethyl group serves as a potent alkylating agent for tertiary amines, leading to the formation of quaternary ammonium (B1175870) salts. In this reaction, the lone pair of electrons on the nitrogen of a tertiary amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond.

This reaction can be used to attach the 6-bromoquinolin-8-ylmethyl group to various molecules, including other heterocycles like pyridine (B92270), or simple trialkylamines. The resulting products are quinolinyl-functionalized quaternary ammonium salts. These ionic compounds have potential applications as phase-transfer catalysts, ionic liquids, or biologically active agents. The general reaction is straightforward and typically proceeds with high efficiency.

Table 2: Formation of Quaternary Ammonium Salts

| Tertiary Amine | Resulting Quaternary Ammonium Cation |

|---|---|

| Pyridine | 1-((6-Bromoquinolin-8-yl)methyl)pyridinium |

| Trimethylamine | (6-Bromoquinolin-8-yl)-N,N,N-trimethylmethanaminium |

| Triethylamine | (6-Bromoquinolin-8-yl)-N,N,N-triethylmethanaminium |

The synthesis of such quinolinium salts introduces a permanent positive charge, significantly altering the solubility and electronic properties of the quinoline derivative. rsc.org

Utility in the Development of Advanced Materials Precursors

The quinoline scaffold is a well-known chromophore and electron-transporting moiety, making its derivatives highly valuable in the field of materials science. nih.gov this compound serves as a key precursor for creating functional materials, particularly for optoelectronic applications.

In the design of materials for organic light-emitting diodes (OLEDs), quinoline derivatives are frequently employed due to their high thermal stability, electron-transporting capability, and tunable luminescent properties. nih.govresearchgate.net The this compound molecule can be incorporated into larger molecular or polymeric structures intended for use in OLEDs.

The reactive bromomethyl handle allows for the covalent attachment of the quinoline unit to polymer backbones or other chromophores. The bromo-substituent at the 6-position can be used in cross-coupling reactions (e.g., Suzuki or Stille coupling) to further extend the conjugation of the system, which is crucial for tuning the electronic and optical properties of the material. For example, replacing the bromine with an aryl group can modify the emission color and improve charge transport. ossila.com The quinoline core itself often functions as an electron-transporting or emissive layer in OLED devices. researchgate.net

The extended aromatic system of quinoline makes it an inherent chromophore. The electronic properties, and therefore the color and photophysical behavior, of quinoline-based dyes can be finely tuned by adding substituents. In this compound, the bromo substituents act as auxochromes and provide synthetic handles for further modification.

This compound can be used to build dyes with a donor-π-acceptor (D-π-A) architecture, which is a common design for high-performance organic dyes. nih.gov In such a system, the electron-withdrawing quinoline can act as the acceptor part. The bromomethyl group provides a reactive site to link the quinoline acceptor to a polymer or surface, while the 6-bromo position can be used to attach a donor group via cross-coupling, completing the D-A structure. Such dyes are investigated for applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes. mdpi.com The modification of the quinoline skeleton is a key strategy for developing new dyes that absorb light in the visible spectrum. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized quinolines is a cornerstone of organic chemistry, traditionally relying on methods like the Skraup and Friedländer syntheses. scispace.com However, these often require harsh conditions. The future synthesis of 6-Bromo-8-(bromomethyl)quinoline and its analogs would benefit from the adoption of modern, more sustainable methodologies. Research in this area is moving towards processes with higher atom economy, reduced waste, and milder reaction conditions. nih.gov

Future synthetic strategies could focus on:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov or Gewald reactions, allow the construction of complex quinoline (B57606) scaffolds in a single step from multiple starting materials. nih.gov Developing an MCR approach for this compound could dramatically improve efficiency over traditional multi-step sequences.

C-H Activation/Functionalization: Direct C-H activation represents a powerful strategy for installing the bromo and bromomethyl groups onto a pre-formed quinoline or benzene (B151609) ring, bypassing the need for pre-functionalized starting materials and reducing synthetic steps.

Photoredox and Electrocatalysis: These methods can enable challenging transformations under mild conditions. For instance, photoredox catalysis could be explored for the late-stage bromination or methyl-group functionalization steps, offering alternative reactivity pathways that are not accessible through thermal methods.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety for handling hazardous reagents like bromine, and easier scalability compared to batch processes.

Table 1: Comparison of Synthetic Approaches for Substituted Quinolines

| Method | Traditional Approach | Future Direction | Key Advantages of Future Direction |

|---|---|---|---|

| Core Synthesis | Skraup or Friedländer synthesis using substituted anilines and glycerol (B35011)/carbonyls. scispace.comchemicalbook.com | Multicomponent Reactions (MCRs). nih.gov | Higher atom economy, reduced steps, increased molecular diversity. nih.gov |

| Bromination | Electrophilic aromatic substitution with molecular bromine (Br₂). acgpubs.orgresearchgate.net | C-H activation; photoredox-mediated bromination. | Greater regioselectivity, use of less hazardous bromine sources. |

| Methylation/Halogenation | Radical halogenation of a methylquinoline precursor (e.g., with NBS). | Directed C-H functionalization; enzymatic halogenation. | Milder conditions, improved functional group tolerance. |

| Process Type | Batch synthesis. | Continuous flow synthesis. | Enhanced safety, better scalability, precise process control. |

Exploration of Underutilized Reactivity Modes

The this compound molecule possesses two distinct electrophilic sites: the C6-Br bond on the aromatic ring and the C8-CH₂Br benzylic bromide. This duality is a key feature that has yet to be fully exploited. Future research should focus on the selective and orthogonal functionalization of these two positions to build molecular complexity efficiently.

Key areas for exploration include:

Orthogonal Reactivity: The significant difference in reactivity between the aromatic and benzylic bromides should allow for highly selective reactions. The benzylic bromide is susceptible to Sₙ2 reactions with a wide range of nucleophiles (amines, alcohols, thiols, carbanions), while the aromatic bromide is more suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic study of this selectivity under various conditions is a crucial research avenue.

Tandem or Domino Reactions: Designing one-pot reactions where both bromine atoms react in a controlled sequence would be a highly efficient strategy for creating complex derivatives. For example, an initial nucleophilic substitution at the bromomethyl group could be followed by an intramolecular cyclization or an intermolecular cross-coupling reaction at the C6 position.

Radical Chemistry: The bromomethyl group is a prime candidate for radical-based transformations. Atom Transfer Radical Addition (ATRA) or photoredox-induced reactions could be used to form novel carbon-carbon or carbon-heteroatom bonds at the 8-position, expanding the range of accessible derivatives beyond simple nucleophilic substitution.

Table 2: Potential Reactivity at Key Functional Sites

| Reactive Site | Position | Type of Reaction | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|---|

| Benzylic Bromide | C8-CH₂Br | Nucleophilic Substitution (Sₙ2) | Amines, Alcohols, Thiols, Cyanide | 8-(Aminomethyl)-, 8-(Alkoxymethyl)-, 8-(Thiomethyl)-, 8-(Cyanomethyl)- quinolines |

| Aromatic Bromide | C6-Br | Suzuki Coupling | Arylboronic acids, Pd catalyst | 6-Aryl-8-(bromomethyl)quinoline |

| Aromatic Bromide | C6-Br | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 6-Alkynyl-8-(bromomethyl)quinoline |

| Aromatic Bromide | C6-Br | Buchwald-Hartwig Amination | Amines, Pd catalyst | 6-Amino-8-(bromomethyl)quinoline |

Expansion of Building Block Applications in Emerging Fields

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and have found increasing use in materials science. researchgate.netorientjchem.org this compound, as a bifunctional linker, is perfectly positioned to contribute to several emerging fields.

Future applications to be explored:

Medicinal Chemistry: The compound can serve as a versatile starting point for creating libraries of complex molecules for drug discovery. researchgate.net The quinoline core is associated with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The two bromine handles allow for the attachment of different pharmacophores or solubilizing groups to fine-tune activity and properties.

Supramolecular Chemistry and MOFs: The ability to undergo orthogonal functionalization makes it an ideal candidate for a "linker" or "strut" in the design of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). One end could coordinate with a metal center while the other is used for polymerization or post-synthetic modification.

Materials Science: As a derivative of quinoline, which is known for its use in dyes and electronic materials, this compound could be a precursor for novel functional materials. mdpi.comresearchgate.net It could be used to synthesize monomers for conductive polymers, components of organic light-emitting diodes (OLEDs), or fluorescent probes and sensors where the quinoline acts as the fluorophore and the reactive handles allow for tuning and anchoring. researchgate.netmdpi.com

Table 3: Potential Applications in Emerging Research Areas

| Field | Application | Role of this compound | Potential Impact |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for Drug Discovery | Bifunctional precursor for creating diverse molecular libraries. nih.gov | Development of novel anticancer, antimicrobial, or anti-HIV agents. nih.govnih.gov |

| Materials Science | Precursor for Functional Polymers | Monomer for polymerization via cross-coupling and substitution reactions. | Creation of novel conductive or photo-responsive materials. researchgate.net |

| Materials Science | Fluorescent Sensors | Core fluorophore with reactive sites for attaching recognition units. mdpi.com | Sensitive and selective detection of metal ions or biomolecules. scispace.com |

| Supramolecular Chemistry | Linker for MOFs/COFs | Rigid, bifunctional strut for building porous framework materials. | Design of materials for gas storage, catalysis, or separation. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of properties and the rational design of experiments. orientjchem.orgresearchgate.net Applying these methods to this compound can accelerate its development and application.

Future research directions involving computational modeling:

Predictive Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. This would allow researchers to predict the regioselectivity of reactions, optimize conditions for orthogonal functionalization, and understand the electronic factors governing its reactivity. nih.gov

Electronic and Photophysical Properties: DFT and Time-Dependent DFT (TD-DFT) can predict the electronic structure (e.g., HOMO/LUMO energy levels) and spectroscopic properties (e.g., absorption and emission spectra) of the molecule and its derivatives. mdpi.com This is crucial for designing new materials for OLEDs, photovoltaics, or fluorescent probes. researchgate.net

In Silico Drug Design: For applications in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govresearchgate.net This allows for the rational design of more potent and selective drug candidates before committing to extensive synthesis.

Table 4: Application of Computational Methods for Future Research

| Computational Tool | Research Goal | Predicted Parameters | Potential Outcome |

|---|---|---|---|

| Density Functional Theory (DFT) | Predict reaction outcomes and selectivity. | Transition state energies, reaction energy profiles, charge distribution. nih.gov | Rational design of selective synthetic routes; optimization of reaction conditions. |

| Time-Dependent DFT (TD-DFT) | Design of novel photofunctional materials. | UV-Vis absorption spectra, fluorescence properties, HOMO/LUMO gaps. mdpi.com | Guided synthesis of new dyes, sensors, and materials for photovoltaics. researchgate.net |

| Molecular Docking | Identify potential biological targets. | Binding affinity, binding poses, intermolecular interactions. nih.govresearchgate.net | Prioritization of derivatives for synthesis and biological testing in drug discovery. |

| Molecular Dynamics (MD) Simulations | Assess stability of ligand-protein complexes. | Conformational stability, hydrogen bond networks, dynamic behavior. nih.gov | Understanding the dynamic interactions that confer biological activity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-8-(bromomethyl)quinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via free radical bromination of 8-methylquinoline using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). Optimal conditions include refluxing under inert atmosphere and monitoring reaction completion via TLC. Yield improvements are achieved by controlling stoichiometry (1.5–2.0 eq NBS) and reaction time (6–8 hours) .

- Key Data : Radical bromination typically achieves 65–75% yield, with purity confirmed via ¹H NMR (δ ~5 ppm for CH₂Br group) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals for bromomethyl (δ 4.5–5.5 ppm for CH₂Br) and quinoline protons (aromatic δ 7.5–9.0 ppm). Compare with derivatives in literature (e.g., 6-bromo-3-methylbenzo[h]quinoline: δ 2.56 ppm for CH₃) .

- ESI-MS : Detect molecular ion peaks for Br⁷⁹ and Br⁸¹ isotopes (e.g., [M – OCH₃]+ at m/z 364.1275 and 366.0756) .

- Validation : Cross-reference with IR (C-Br stretch ~600 cm⁻¹) and HRMS for isotopic patterns .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid skin contact; brominated compounds are potential alkylating agents.

- Dispose of waste via certified hazardous waste services.

Advanced Research Questions

Q. How can conflicting literature data on bromination efficiency be resolved?

- Analysis : Discrepancies arise from competing pathways (e.g., allylic vs. aromatic bromination). Use mechanistic studies (e.g., radical trapping experiments) and adjust reaction parameters (solvent polarity, initiator concentration). For example, CCl₄ minimizes polar byproducts compared to DCM .

- Case Study : Lower yields in scaled-up reactions may require stepwise addition of NBS to suppress di-brominated byproducts .

Q. What strategies optimize the oxidation of this compound to carboxylic acid derivatives?

- Methodology : A two-step, one-pot oxidation involves:

Nitration : Treat with Hg(NO₃)₂ in dimethoxyethane (DME) to form CH₂ONO₂ (δ ~6 ppm in ¹H NMR).

Oxidation : Use NaClO₂/2-methyl-2-butene in acetic acid to yield quinoline-8-carboxylic acid (65–80% yield).

- Optimization : Monitor intermediate formation via NMR and adjust pH during workup to avoid over-oxidation .

Q. How do bromine substituents influence the reactivity of quinoline derivatives in cross-coupling reactions?

- Mechanistic Insight : The 8-(bromomethyl) group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols), while the 6-bromo position enables Suzuki-Miyaura coupling. Steric hindrance at C8 may reduce reactivity, necessitating Pd catalysts with bulky ligands (e.g., XPhos) .

- Data : For 6-bromo-2-ferrocenylquinoline, coupling yields exceed 70% under microwave-assisted conditions .

Q. What computational methods predict the biological activity of this compound analogs?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like MreB (bacterial cytoskeleton protein).

- Use QSAR models to correlate substituent effects (e.g., logP, polar surface area) with antimicrobial activity.

Contradiction and Troubleshooting

Q. How to address unexpected byproducts in dihydroquinoline synthesis from this compound?

- Root Cause : Competing cyclization pathways (e.g., Friedländer vs. Pfitzinger annulation) under acidic conditions.

- Solution : Use Bi(OTf)₃ as a Lewis acid to favor 1,2-dihydroquinoline formation (81% yield) and avoid over-acidification .

Q. Why do NMR spectra of this compound derivatives show split signals?

- Explanation : Dynamic effects from restricted rotation (e.g., atropisomerism in substituted quinolines) or isotopic splitting (Br⁷⁹/Br⁸¹).

- Resolution : Acquire variable-temperature NMR or use decoupling experiments to distinguish between conformational and isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.